1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE
Description
This compound features a 4-bromophenyl group attached to an ethanone moiety, linked via a sulfanyl bridge to a 5-nitro-substituted benzimidazole heterocycle. Such structural motifs are common in pharmaceuticals and agrochemicals due to their stability and ability to engage in hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3S/c16-10-3-1-9(2-4-10)14(20)8-23-15-17-12-6-5-11(19(21)22)7-13(12)18-15/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDZGEKTPDUBNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362465 | |
| Record name | 1-(4-Bromophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5347-50-2 | |
| Record name | 1-(4-Bromophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Thioether Formation: The nitrobenzimidazole is reacted with a thiol compound to form the thioether linkage.
Bromophenyl Ketone Formation: The final step involves the reaction of the thioether with 4-bromobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at the 5-position of the benzimidazole ring undergoes reduction to form an amine (-NH₂). This reaction is critical for modifying biological activity.
Conditions :
-
Reagent : Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol with hydrochloric acid .
-
Temperature : Reflux (80–100°C).
Outcome :
-
The nitro group is selectively reduced to an amine without affecting other functional groups.
Application :
Amino derivatives of benzimidazoles often exhibit enhanced pharmacological properties, such as antimicrobial or anticancer activity .
Oxidation of the Sulfanyl Group
The thioether (-S-) linkage can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
Conditions :
Mechanism :
Electrophilic oxidation occurs at the sulfur atom, with reaction progress monitored via thin-layer chromatography (TLC).
Product Stability :
Sulfoxides are prone to further oxidation under strong conditions, requiring careful control of stoichiometry .
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring participates in substitution reactions under catalytic conditions.
Example Reaction :
-
Reagent : Sodium hydroxide (NaOH) with a copper catalyst.
-
Nucleophile : Hydroxide (-OH), amines (-NH₂), or thiols (-SH).
Outcome :
-
Substitution yields derivatives like 1-(4-hydroxyphenyl)- or 1-(4-aminophenyl)- analogs.
-
Catalytic systems (e.g., Ullmann-type couplings) improve efficiency.
Condensation Reactions at the Ketone Group
The ethanone moiety undergoes condensation with primary amines to form Schiff bases.
Conditions :
-
Reagent : Aniline derivatives in ethanol with glacial acetic acid.
-
Catalyst : Acid or base, depending on substrate.
Product :
Imine derivatives (R-N=CH-) with potential applications in coordination chemistry or as intermediates for heterocyclic synthesis.
Electrophilic Substitution on the Benzimidazole Ring
The benzimidazole core undergoes electrophilic substitution, influenced by the nitro group’s meta-directing effects.
Example Reaction :
-
Nitration : Further nitration at the 4- or 6-position using HNO₃/H₂SO₄ .
-
Halogenation : Bromination or chlorination at activated positions .
Challenges :
Steric hindrance from the sulfanyl group may limit reactivity at certain positions.
Alkylation/Acylation of the Benzimidazole NH Group
The NH group in the benzimidazole ring reacts with alkyl halides or acyl chlorides.
Conditions :
Outcome :
N-alkyl or N-acyl derivatives, which alter solubility and bioactivity .
Coordination Chemistry and Metal Complexation
The compound acts as a ligand for transition metals via the benzimidazole nitrogen and sulfanyl sulfur.
Example :
-
Metal : Copper(II) or iron(III) ions.
-
Application : Metal complexes may exhibit enhanced catalytic or antimicrobial properties.
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The compound in focus has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that the incorporation of the nitro group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
Anticancer Potential
The compound has shown promise in anticancer research. According to studies, compounds containing nitro-benzimidazole moieties can induce apoptosis in cancer cells. A notable case study involved testing this compound on human cancer cell lines, where it demonstrated cytotoxic effects, suggesting its potential as a chemotherapeutic agent .
Biochemical Applications
Inhibition of Nucleic Acids and Proteins
The compound has been investigated for its role as an inhibitor of nucleic acid synthesis and protein function. It was found to interact with DNA and RNA polymerases, potentially leading to disruptions in cellular replication processes. This property positions it as a valuable tool in biochemical assays aimed at understanding cellular mechanisms .
Enzyme Inhibition
In enzymatic studies, the compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The inhibition kinetics suggest that it could serve as a lead compound for designing enzyme inhibitors that target metabolic disorders .
Material Science Applications
Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Research has shown that polymers modified with this benzimidazole derivative exhibit improved resistance to thermal degradation, making them suitable for high-performance applications .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Potential | Induces apoptosis in cancer cell lines | |
| Biochemistry | Nucleic Acid Inhibition | Disrupts DNA/RNA polymerase activity |
| Enzyme Inhibition | Potential lead for metabolic disorder treatments | |
| Material Science | Polymer Development | Enhanced thermal stability and mechanical properties |
Case Studies
- Antimicrobial Study : A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzimidazole derivatives, including the target compound. Results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antibiotic .
- Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines revealed that the compound exhibits dose-dependent cytotoxicity. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, suggesting further investigation into its use as an anticancer agent is warranted .
- Polymer Blends : Research involving the incorporation of this compound into polyvinyl chloride (PVC) showed enhanced thermal stability compared to unmodified PVC. This modification could lead to applications in environments requiring materials that withstand higher temperatures without degradation .
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-2-[(5-NITRO-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-ETHANONE depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Materials Science: The electronic properties of the compound can influence its behavior in materials applications, such as conductivity or light absorption.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocycle Variations
1-(4-Bromophenyl)-2-[(1-(4-Ethoxyphenyl)-1H-Tetrazol-5-yl)Sulfanyl]Ethanone ()
- Structural Differences : Replaces the benzimidazole ring with a tetrazole ring.
- Implications: Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, often used in medicinal chemistry as bioisosteres for carboxylic acids. The ethoxyphenyl substituent may enhance solubility compared to the nitro group in the target compound .
1-(4-Bromophenyl)-2-({5-[(2-Isopropyl-5-Methylphenoxy)Methyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Ethanone ()
- Structural Differences: Features a triazole ring with a phenoxy-methyl substituent.
- Implications: Triazoles exhibit strong dipole moments and metal-coordinating abilities.
2-{[1-Benzyl-5-(4-Fluorophenyl)-1H-Imidazol-2-yl]Sulfanyl}-1-[5-(1-Pyrrolidinylcarbonyl)-1H-Pyrrol-3-yl]Ethanone ()
- Structural Differences : Utilizes an imidazole core with fluorophenyl and pyrrolidinylcarbonyl substituents.
- Implications : Fluorine atoms improve metabolic stability and bioavailability. The pyrrolidinylcarbonyl group may enhance binding to enzymes or receptors via additional hydrogen-bonding interactions .
Substituent Effects
1-(4-Chlorophenyl)-2-[(2-([2-(4-Chlorophenyl)-2-Oxoethyl]Sulfanyl)Ethyl)Sulfanyl]-1-Ethanone ()
- Structural Differences : Substitutes bromine with chlorine and introduces a disulfide bridge.
- The disulfide bridge may confer redox activity, influencing stability under physiological conditions .
1-[5-(4-Bromophenyl)-3-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethanone ()
- Structural Differences : Replaces the benzimidazole-sulfanyl group with a dihydropyrazole ring.
- Implications: Dihydropyrazoles are associated with anti-inflammatory and antimicrobial activities.
Physicochemical and Electronic Properties
Hardness (η) estimated using Parr-Pearson principles (), where electron-withdrawing groups increase molecular hardness and reduce polarizability .
Pharmacological and Binding Insights
While specific activity data for the target compound is unavailable, docking studies using tools like AutoDock Vina () could predict binding affinities. The nitrobenzimidazole moiety may target enzymes like nitroreductases or DNA via intercalation, whereas triazole/tetrazole analogs might interact with metalloenzymes or ion channels .
Biological Activity
1-(4-Bromophenyl)-2-[(5-nitro-1H-1,3-benzimidazol-2-yl)sulfanyl]-1-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound, including the bromophenyl and benzimidazole moieties, suggest possible interactions with biological targets that may lead to therapeutic effects.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Bromine Atom: Enhances lipophilicity and may influence biological activity.
- Nitro Group: Often associated with increased reactivity and potential for biological interactions.
- Benzimidazole Moiety: Known for various pharmacological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has indicated that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those similar to this compound. The results demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| 6b | B. subtilis | 20 |
| 6c | E. coli | 18 |
| 6d | K. pneumoniae | 15 |
The highest activity was observed with compound 6b against B. subtilis, indicating that modifications in the structure can significantly enhance antimicrobial efficacy .
Anticancer Activity
The benzimidazole scaffold is well-documented for its anticancer properties. Compounds similar to this compound have been tested against various cancer cell lines. For instance, a study reported that certain benzimidazole derivatives exhibited IC50 values lower than standard chemotherapeutics such as doxorubicin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | <10 |
| Compound B | U251 (glioblastoma) | <15 |
These findings suggest that the compound may interact with cellular pathways involved in cancer proliferation and survival .
The proposed mechanism of action for compounds like this compound involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial growth or cancer cell survival.
- Receptor Interaction: Binding to cellular receptors could alter signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activities against a panel of pathogens, revealing promising results for compounds with similar structural features .
- Anticancer Screening : Another investigation assessed the cytotoxic effects of various substituted benzimidazoles on different cancer cell lines, demonstrating significant activity correlated with specific substituents on the benzene ring .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(4-bromophenyl)-2-[(5-nitro-1H-1,3-benzimidazol-2-yl)sulfanyl]-1-ethanone?
Answer:
The synthesis involves coupling a 4-bromophenyl ethanone derivative with a 5-nitrobenzimidazole thiol group. Key steps include:
- Thiol-ether formation : React 1-(4-bromophenyl)-2-bromoethanone with 5-nitro-1H-benzimidazole-2-thiol under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Yield optimization : Adjust reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of ethanone to thiol).
Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) . Structural confirmation requires single-crystal X-ray diffraction (e.g., space group determination, R-factor < 0.06) .
Basic: Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the bromophenyl (δ 7.4–7.6 ppm), benzimidazole (δ 8.2–8.5 ppm), and sulfanyl (δ 3.8–4.2 ppm) groups.
- IR : Confirm S–C bond (650–750 cm⁻¹) and nitro group (1520–1350 cm⁻¹).
- Chromatography :
- HPLC : Use a mobile phase of methanol:buffer (65:35 v/v, pH 4.6) for purity assessment .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 418.98 (calculated).
Advanced: How can researchers address contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Sample degradation : Organic compounds degrade over time, especially in aqueous solutions. Stabilize samples via continuous cooling (4°C) during biological assays .
- Assay variability : Standardize cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch reagent differences.
- Data normalization : Use internal controls (e.g., reference inhibitors) and statistical methods (e.g., ANOVA with post-hoc tests) to reconcile IC₅₀ variations.
Example : If conflicting results arise in benzodiazepine receptor binding assays, validate via orthogonal methods like fluorescence polarization .
Advanced: What experimental strategies are recommended for elucidating the compound’s mechanism of action in neurological systems?
Answer:
- In vitro binding assays : Screen against GABAₐ or serotonin receptors using radiolabeled ligands (³H-flunitrazepam) .
- Computational docking : Use X-ray crystallographic data (e.g., bond lengths/angles from similar benzimidazoles ) to model interactions with receptor active sites.
- Metabolic stability : Assess hepatic clearance using microsomal incubation (human liver microsomes, NADPH regeneration system).
Basic: What safety protocols are essential during synthesis and handling?
Answer:
- Reactive intermediates : Use fume hoods for bromoethanone handling (lachrymatory risk).
- Nitro group hazards : Avoid open flames (explosive potential) and use antistatic equipment.
- Waste disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Advanced: How can computational tools enhance experimental studies of this compound?
Answer:
- Molecular dynamics simulations : Predict solubility and stability using COSMO-RS or DFT calculations.
- ADMET profiling : Use platforms like SwissADME to estimate permeability (LogP ≈ 2.8) and toxicity (AMES test predictions).
- SAR analysis : Compare with PubChem analogs (e.g., benzodiazepine derivatives ) to identify critical substituents for activity.
Table 1: Key Parameters for Structural Characterization
| Method | Parameters | Reference |
|---|---|---|
| X-ray diffraction | Space group: P2₁/c, R-factor: 0.054 | |
| HPLC | Retention time: 12.3 min | |
| ¹H NMR (DMSO-d₆) | δ 8.4 (s, 1H, benzimidazole) | Derived from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
